Carfilzomib (2S,4S)-Diol is a derivative of Carfilzomib, a potent proteasome inhibitor primarily utilized in the treatment of multiple myeloma, a type of blood cancer. Carfilzomib acts by irreversibly binding to the active sites of the 20S proteasome, thereby inhibiting its function and leading to the accumulation of misfolded proteins within cells. This mechanism not only induces apoptosis in cancer cells but also disrupts various cellular processes essential for tumor growth and survival .
Carfilzomib (2S,4S)-Diol is classified as an epoxyketone proteasome inhibitor. It falls under the category of antineoplastic agents and is specifically indicated for patients with relapsed or refractory multiple myeloma. The compound is commercially available under the brand name Kyprolis® and is administered via intravenous infusion .
The synthesis of Carfilzomib (2S,4S)-Diol involves several steps starting from amino acid derivatives. Key steps include:
Industrial production methods are optimized for yield and purity, often employing advanced purification techniques such as chromatography and crystallization to meet regulatory standards .
The molecular formula for Carfilzomib (2S,4S)-Diol is with a molecular weight of approximately 774.39 g/mol. The compound's structure features a complex arrangement with multiple chiral centers, contributing to its specificity as a proteasome inhibitor. The InChI representation is:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy .
Carfilzomib (2S,4S)-Diol can undergo several chemical reactions:
Common reagents involved in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Controlled conditions such as temperature and pH are crucial to achieving desired outcomes in these reactions .
Carfilzomib (2S,4S)-Diol operates by irreversibly binding to the N-terminal threonine residues at the active sites of the 20S proteasome. This binding inhibits proteasome activity and leads to protein accumulation within cells. The compound primarily affects the ubiquitin-proteasome pathway, which is vital for maintaining cellular protein homeostasis. Consequently, this disruption results in apoptosis of cancer cells due to stress from protein overload .
Data regarding hygroscopicity and partition coefficients are also relevant for understanding the behavior of Carfilzomib (2S,4S)-Diol in biological systems .
Carfilzomib (2S,4S)-Diol has significant applications across various fields:
The continued investigation into Carfilzomib (2S,4S)-Diol's properties and mechanisms will likely enhance its therapeutic applications and understanding within the scientific community.
Carfilzomib (2S,4S)-Diol, systematically named (S)-N-((S)-1-(((2S,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino)-1-oxo-3-phenylpropan-2-yl)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamide hydrochloride, is a stereochemically complex tetra-peptidyl derivative [1] [4] [8]. Its structure arises from the hydrolytic ring-opening of carfilzomib’s critical α-keto-epoxide "warhead," converting the strained epoxide moiety into a vicinal diol system. Key identifiers include:
Table 1: Nomenclature and Identifiers of Carfilzomib (2S,4S)-Diol
Property | Value |
---|---|
Systematic IUPAC Name | (S)-N-((S)-1-(((2S,4S)-1,2-Dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino)-1-oxo-3-phenylpropan-2-yl)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamide hydrochloride |
Synonyms | Carfilzomib Dihydrodiol; Carfilzomib (2S,4S)-Diol HCl; 7(S)-epi Carfilzomib(2S,4S)-Diol (incorrect but encountered) [8] |
Molecular Formula | C₄₀H₅₉N₅O₈ • HCl (Hydrochloride Salt) |
Molecular Weight | 774.39 g/mol [1] |
CAS Number (Free Base) | 1541172-75-1 [5] |
CAS Number (HCl Salt) | Often listed as NA or under specific vendor codes (e.g., TRC-C183498 [1], ClearSynth®/Simson Pharma® Cat. No.) [4] [8] |
Key Stereocenters | (2S,4S) configuration at the diol fragment [5] [8] |
Structurally, it retains the complex peptide backbone of carfilzomib, featuring P1 (phenylalanine), P2 (leucine), P3 (homophenylalanine), and P4 (morpholine-acetylated leucine) mimetic residues, but with the electrophilic epoxyketone replaced by a ketone flanked by two hydroxyl groups at C1 and C2 of the former epoxide ring (originating from the N-terminal leucinyl residue derivative) [1] [3] [9]. This transformation significantly alters its chemical reactivity and biological activity.
Table 2: Key Analytical Characterization Methods for Carfilzomib (2S,4S)-Diol
Analytical Technique | Application & Details |
---|---|
High-Performance Liquid Chromatography (HPLC) | Primary purity assay; Used to monitor degradation kinetics of parent epoxide to diol; Retention time and peak area critical for quantification as impurity [1] [3] [8] |
Nuclear Magnetic Resonance (NMR) | ¹H, ¹³C, 2D NMR (COSY, HSQC, HMBC) for structural confirmation, stereochemistry assignment, and differentiation from isomers (e.g., 2S,4R-diol) [5] [8] |
Mass Spectrometry (MS) | Confirmation of molecular weight (m/z for [M+H]⁺ ~ 738.4 for free base; ~ 774.4 for HCl salt); Fragmentation pattern analysis [1] [5] |
Infrared Spectroscopy (IR) | Identification of functional groups (O-H stretch ~3200-3400 cm⁻¹, C=O stretch ~1650-1750 cm⁻¹, C-O, C-N stretches) [5] [8] |
Thermogravimetric Analysis (TGA) | Assessment of stability, decomposition points, and solvent content [5] |
Carfilzomib (2S,4S)-Diol occupies a pivotal position in the synthesis and metabolic pathways of epoxyketone-based proteasome inhibitors:
Synthetic Precursor & Degradation Product: The diol is not the direct synthetic precursor to carfilzomib itself (which is synthesized via its epoxyketone), but it is intrinsically linked to carfilzomib's chemical fate. The α-keto-epoxide warhead of carfilzomib and analogs like oprozomib is highly susceptible to nucleophilic attack, particularly hydrolysis. Under aqueous conditions, especially at physiological or formulation pH, hydrolysis proceeds via SN2 attack at the less hindered carbon of the epoxide ring by water or hydroxide, leading specifically to the (2S,4S)-diol as the predominant hydrolysis product [1] [3] [6]. This makes the diol a critical degradation product requiring strict control during drug substance synthesis, purification, and drug product formulation of carfilzomib [3] [8].
Metabolic Pathway: In vivo, carfilzomib undergoes rapid and extensive metabolism, primarily via two pathways: 1) Peptidase cleavage of the peptide backbone, and 2) Epoxide hydrolysis. Hydrolysis of the epoxyketone warhead, mediated significantly by microsomal epoxide hydrolase (mEH), generates Carfilzomib (2S,4S)-Diol as a major inactive metabolite [6] [9]. This rapid hydrolysis contributes to the short plasma half-life (<1 hour) of the active parent drug and represents a primary clearance mechanism. The diol metabolite itself is subject to further breakdown via peptidases [6] [9].
Chemical Stability Insights: Studies on model α-keto-epoxides (simplified analogs of carfilzomib's warhead) demonstrate a U-shaped pH-rate profile for hydrolysis, with maximum stability observed between pH 4-7 (t1/2 ~16 days at 25°C) and accelerated degradation under strongly acidic (pH 2) or basic (pH 8) conditions [3]. This profile directly informs the handling and formulation strategies for carfilzomib to minimize diol formation during storage and administration. The hydrolysis mechanism under basic conditions involves direct SN2 attack by hydroxide. Under acidic conditions, protonation of the epoxide oxygen facilitates SN2 attack by water, although α-keto-epoxides show slightly greater stability than standard epoxides at low pH due to the electron-withdrawing carbonyl group [3].
Table 3: Hydrolysis Products of Model α-Keto-Epoxide (Analogous to Carfilzomib Warhead)
pH Condition | Primary Degradation Pathway | Major Product(s) | Minor Product(s) | Stability (t1/2 at 25°C) |
---|---|---|---|---|
pH 2 (Acidic) | SN2 attack by H2O (facilitated by epoxide O protonation) | S,R Diol (Chlorohydrin if Cl⁻ present) | R,R Diol | Accelerated Degradation |
pH 4-7 | SN2 attack by H2O | S,R Diol (Predominant) | R,R Diol | ~16 days (Maximum Stability) |
pH 8 (Basic) | SN2 attack by OH⁻ | S,R Diol (Predominant) | R,R Diol, Morpholine Adducts | Accelerated Degradation |
Beyond its role as an intermediate and metabolite, Carfilzomib (2S,4S)-Diol holds substantial importance in several scientific and regulatory contexts:
Probing Metabolism and Clearance: As the major inactive metabolite resulting from epoxide hydrolysis, studying the formation kinetics and further degradation of Carfilzomib (2S,4S)-Diol in vitro (e.g., in hepatocyte incubations) and in vivo is crucial for understanding the pharmacokinetics and clearance mechanisms of carfilzomib [6] [9]. This knowledge informs potential drug-drug interaction risks (minimal CYP450 involvement in carfilzomib clearance, dominated by peptidases and mEH) and aids in interpreting exposure-response relationships [6] [9].
Chemical Biology Tool: The diol serves as a tool compound in research focused on:
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7